Cemadotin

Cytotoxicity Antiproliferative In vitro

Cemadotin (LU103793, NSC D-669356) is a water-soluble synthetic pentapeptide that binds a unique tubulin site—completely distinct from vinca alkaloid and maytansine binding domains—eliminating cross-resistance concerns. With an IC₅₀ of just 0.1 nM and intrinsic aqueous solubility that streamlines ADC linker chemistry, cemadotin outperforms hydrophobic dolastatin analogs in conjugation-intensive workflows. It is the payload of choice for ADCs targeting cancers resistant to vinblastine and vincristine. Also valued as a high-purity tool compound for advanced microtubule dynamics research, uniquely suppressing dynamic instability without causing net depolymerization at low concentrations. Ideal for site-specific antibody conjugation protocols using aldehyde- or thiol-derivatized forms.

Molecular Formula C35H56N6O5
Molecular Weight 640.9 g/mol
CAS No. 159776-69-9
Cat. No. B145586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCemadotin
CAS159776-69-9
Synonymscemadotin
LU 103793
LU-103793
LU103793
N,N-dimethyl-L-valyl-L-valyl-N-methyl-L-valyl-L-prolyl-L-prolinebenzylamide
NSC 669356D
NSC D-669356
NSC D669356
NSC-669356D
NSC-D669356
Molecular FormulaC35H56N6O5
Molecular Weight640.9 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC3=CC=CC=C3)NC(=O)C(C(C)C)N(C)C
InChIInChI=1S/C35H56N6O5/c1-22(2)28(37-32(43)29(23(3)4)38(7)8)34(45)39(9)30(24(5)6)35(46)41-20-14-18-27(41)33(44)40-19-13-17-26(40)31(42)36-21-25-15-11-10-12-16-25/h10-12,15-16,22-24,26-30H,13-14,17-21H2,1-9H3,(H,36,42)(H,37,43)/t26-,27-,28-,29-,30-/m0/s1
InChIKeyXSAKVDNHFRWJKS-IIZANFQQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cemadotin (CAS 159776-69-9): A Water-Soluble Dolastatin 15 Analog with Distinct Microtubule Dynamics Suppression and ADC Payload Potential


Cemadotin (LU103793, NSC D-669356) is a synthetic pentapeptide analog of the marine natural product dolastatin 15 [1]. It is a microtubule-targeting agent that binds directly to tubulin and potently suppresses microtubule dynamic instability, blocking cells in mitosis [2]. Unlike many hydrophobic tubulin inhibitors, cemadotin exhibits substantial aqueous solubility, which facilitates formulation and conjugation for antibody-drug conjugate (ADC) development . Its in vitro cytotoxicity is exceptionally high (IC₅₀ = 0.1 nM), and it has demonstrated in vivo antitumor activity in xenograft models .

Procurement Relevance: Why Dolastatin 15, Tasidotin, or MMAE Cannot Simply Replace Cemadotin


While several synthetic dolastatin derivatives share a tubulin-binding mechanism, critical pharmacological distinctions preclude generic substitution. Cemadotin binds to a unique site on tubulin distinct from the vinca alkaloid and maytansine binding domains, as evidenced by the lack of competition with vinblastine [1]. Furthermore, its metabolic pathway and the activity profile of its primary metabolite (P5) differ significantly from close analogs like tasidotin and dolastatin 15, with P5 exhibiting higher tubulin polymerization inhibitory activity but lower cytotoxicity compared to the parent drugs [2]. Finally, its favorable aqueous solubility, a key attribute for efficient ADC linker chemistry and formulation, is not a universal property among dolastatin analogs, making cemadotin a preferred candidate for conjugation-intensive applications .

Cemadotin Comparative Potency, Binding, and Biophysical Evidence


Cytotoxicity: Cemadotin vs. Dolastatin 15 and MMAE

Cemadotin demonstrates potent in vitro cytotoxicity comparable to dolastatin 15 and the widely used ADC payload MMAE. Its IC₅₀ of 0.1 nM establishes it within the high-potency tier of microtubule inhibitors, distinguishing it from less potent analogs like MMAF (IC₅₀ ~100-200 nM) [1].

Cytotoxicity Antiproliferative In vitro

Tubulin Polymerization Inhibition: Cemadotin vs. Dolastatin 15

Cemadotin inhibits microtubule polymerization with an IC₅₀ of 7 µM in cell-free turbidity assays, a value that is characteristic of this class of compounds and aligns closely with the activity of dolastatin 15 [1]. This confirms that its cytotoxic effect is mediated by direct tubulin interaction rather than off-target mechanisms.

Tubulin Polymerization Mechanism of Action

Distinct Binding Site: Lack of Competition with Vinblastine

Cemadotin binds to a novel site on tubulin that is distinct from the vinca alkaloid binding domain. This is demonstrated by the complete lack of mutual competition: cemadotin does not inhibit the binding of vinblastine to tubulin, and conversely, vinblastine does not inhibit the binding of cemadotin [1]. Scatchard analysis revealed two affinity classes with Kd values of 19.4 µM and 136 µM [1].

Binding Site Microtubule Dynamics Resistance

Aqueous Solubility: A Key Differentiator from Hydrophobic Auristatins

Cemadotin is characterized as a water-soluble synthetic analog of dolastatin 15 [1]. This is a significant physicochemical advantage over many other potent tubulin inhibitors, including MMAE and MMAF, which are notably hydrophobic and often require complex formulation strategies or PEGylation for in vivo use and conjugation. While precise mg/mL solubility data is not uniformly reported, its designation as 'water-soluble' across multiple authoritative databases and its use in aqueous ADC conjugation protocols [2] underscore this practical benefit.

Solubility ADC Conjugation Formulation

In Vivo Antitumor Activity: Confirmation of Payload Potential

Cemadotin has demonstrated the capacity to inhibit the growth of human tumor xenografts in mice . Furthermore, when used as a payload in an ADC targeting the tumor vascular protein fibronectin (FN1), the cemadotin conjugate decreased tumor growth and increased survival compared to an unconjugated peptide or a control antibody conjugate in a mouse tumor model [1].

In vivo Xenograft Antitumor

Metabolic Differentiation: Unique Activity Profile of the P5 Metabolite

Cemadotin, like tasidotin and dolastatin 15, is metabolized to the pentapeptide P5. However, P5 exhibits a unique activity profile: it is a more potent inhibitor of tubulin polymerization than its parent compounds but is significantly less cytotoxic [1]. This contrasts with the metabolism of other dolastatin analogs, where metabolites often have reduced activity across the board, and highlights a distinct structure-activity relationship for the cemadotin scaffold.

Metabolism Pharmacology Prolyl oligopeptidase

Cemadotin: Defined Research and Industrial Application Scenarios Based on Quantitative Evidence


ADC Payload Development for Tumors with Acquired Vinca Alkaloid Resistance

Given its distinct binding site on tubulin (no competition with vinblastine) and potent cytotoxicity (IC₅₀ = 0.1 nM), cemadotin is an ideal payload candidate for ADCs targeting cancers that have developed resistance to vinca alkaloid-based therapies (e.g., vinblastine, vincristine). Its water solubility also facilitates efficient linker chemistry [1].

Synthesis of Site-Specific, Traceless Linker ADCs

Cemadotin derivatives containing aldehyde or thiol groups have been successfully used as model drugs in protocols for site-specific chemical modification of antibodies using traceless cleavable linkers. This application leverages the compound's potent cytotoxicity and ease of synthesis [2].

In Vivo Efficacy Studies in Immunocompetent Syngeneic Tumor Models

Cemadotin has been used as a cytotoxic payload in immunocytokine-ADC combination studies in immunocompetent mice, demonstrating tumor eradication. This scenario is relevant for researchers investigating the interplay between targeted cytotoxic delivery and the host immune response, a setting where many ADCs are not evaluated [3].

Microtubule Dynamics Research

Cemadotin's unique suppression of microtubule dynamic instability (reducing growth/shortening rates, increasing rescue frequency) without causing net depolymerization at low concentrations makes it a valuable tool compound for advanced mechanistic studies of mitosis and cytoskeletal regulation [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cemadotin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.